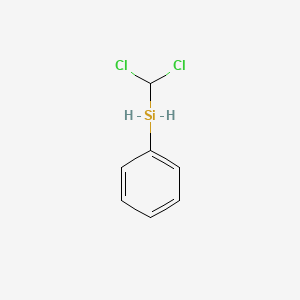

Dichloromethyl(phenyl)silane

Descripción general

Descripción

It is a colorless liquid with a boiling point of approximately 205°C and a density of 1.176 g/mL at 25°C . This compound is primarily used as an intermediate in the synthesis of various silicon-based materials and chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dichloromethyl(phenyl)silane can be synthesized through the reaction of phenylsilane with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced via the direct process, which involves the reaction of silicon with methyl chloride and phenyl chloride in the presence of a copper catalyst. This method is favored for its efficiency and scalability .

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with alcohols to form alkoxysilanes.

Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst.

Common Reagents and Conditions:

Catalysts: Common catalysts for these reactions include platinum, palladium, and rhodium complexes.

Solvents: Typical solvents used in these reactions are toluene, hexane, and dichloromethane.

Major Products Formed:

Alkoxysilanes: Formed through substitution reactions with alcohols.

Siloxanes: Produced via hydrosilylation reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Dichloromethyl(phenyl)silane serves as a crucial intermediate in the synthesis of various organosilicon compounds. Its reactivity allows it to participate in several chemical transformations:

- Cross-Linking Agents : It is used as a cross-linker in polymer chemistry. For instance, it can be copolymerized with methyl methacrylate to produce cross-linked polymers, enhancing their mechanical properties and thermal stability .

- Chlorination Reactions : The compound can undergo chlorination reactions to produce more complex silanes. For example, chlorination with sulfuryl chloride can yield chlorinated derivatives that are useful in further synthetic applications .

Material Science

This compound is integral to the development of high-performance materials:

- Silicone Resins : It is a key ingredient in formulating methyl phenyl silicone resins, which are known for their high-temperature resistance (up to 1000 °C). These resins exhibit excellent adhesion properties and impact resistance, making them suitable for coatings and sealants in harsh environments .

- Hydrophobization : The compound has been utilized to modify the surface properties of textiles, such as cotton fabrics, by imparting hydrophobic characteristics. This application enhances the water resistance of fabrics without compromising their breathability .

Case Study 1: Cross-Linking Polymers

A study demonstrated that increasing the concentration of this compound in copolymer formulations resulted in improved gel fractions and conversion rates during free-radical cross-linking processes. The morphological characteristics of the resultant gels were analyzed using scanning electron microscopy (SEM) and Fourier-transform infrared (FTIR) spectroscopy, confirming the effectiveness of this silane as a cross-linking agent .

Case Study 2: High-Temperature Coatings

Research on methyl phenyl silicone resin-based coatings revealed that incorporating this compound significantly improved the thermal stability and mechanical properties of the coatings. These coatings maintained structural integrity under extreme temperature fluctuations, demonstrating their potential for industrial applications where high heat resistance is critical .

Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical Synthesis | Cross-linking agent for polymers | Enhanced mechanical properties |

| Material Science | High-temperature silicone resins | Thermal stability up to 1000 °C |

| Textile Treatment | Hydrophobization of fabrics | Improved water resistance |

Mecanismo De Acción

The mechanism of action of dichloromethyl(phenyl)silane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. This property makes it a valuable reagent in the formation of stable silicon-based materials. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .

Comparación Con Compuestos Similares

Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of one phenyl group.

Trichlorophenylsilane: Contains three chlorine atoms and one phenyl group.

Chlorodimethylphenylsilane: Has one chlorine atom and two methyl groups along with a phenyl group.

Uniqueness: Dichloromethyl(phenyl)silane is unique due to its specific combination of a phenyl group and two chlorine atoms, which provides distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful in applications requiring precise control over the chemical structure and properties of the resulting materials .

Análisis De Reacciones Químicas

Chlorination Reactions

Chlorination of dichloromethyl(phenyl)silane occurs under varying conditions, leading to substitution or addition products:

| Conditions | Catalyst/Initiator | Product | Orientation |

|---|---|---|---|

| 0–5°C, diffuse daylight | None | Dichloro(methyl)(hexachlorocyclohexyl)silane | Chlorine addition to phenyl |

| 20–25°C, UV light | None | Dichloro(dichlorophenyl)methylsilane | Substitution (meta) |

| 50–55°C, radical conditions | Azobisisobutyronitrile | C₆H₅(CCl₃)SiCl₂ | Methyl group chlorination |

| 110–115°C, SbCl₃ catalyst | Antimony trichloride | C₆H₅₋ₙClₙ(CH₃)SiCl₂ (n = 2–3) | Substitution (meta) |

Key findings:

Condensation with Diols

This compound reacts with diols to form siloxane polymers. For example:

-

Reaction with 1,5-dihydroxynaphthalene :

This condensation involves nucleophilic displacement of chloride by hydroxyl groups, forming Si–O–Si linkages. The product serves as a precursor for cyanate ester resins when treated with CNBr .

Hydrolysis

Hydrolysis of this compound produces methyl(phenyl)silanediol:

-

Conditions : Ambient temperature, aqueous media.

-

Application : Forms siloxane networks via self-condensation .

Reactions with Nucleophiles

The Si–Cl bonds react with alcohols, amines, and cyanate ions:

-

With methanol :

-

With ammonia :

Propiedades

IUPAC Name |

dichloromethyl(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2Si/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNWYPZFNHLJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.